N-[bis(2-chloroethyl)amino-morpholin-4-ylphosphoryl]cyclohexanamine
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Overview
Description
N,N-Bis(2-chloroethyl)-N’-cyclohexyl-P-4-morpholinylphosphonic diamide is a complex chemical compound known for its unique structure and diverse applications. This compound is characterized by the presence of multiple functional groups, including chloroethyl, cyclohexyl, morpholinyl, and phosphonic diamide groups. These functional groups contribute to its reactivity and versatility in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(2-chloroethyl)-N’-cyclohexyl-P-4-morpholinylphosphonic diamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of N,N-bis(2-chloroethyl)methylamine with cyclohexylamine and morpholine in the presence of a phosphonic diamide reagent. The reaction is carried out under controlled conditions, including specific temperatures and reaction times, to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets industry standards. Advanced analytical techniques, such as gas chromatography and mass spectrometry, are used to monitor the quality and purity of the compound throughout the production process .
Chemical Reactions Analysis
Types of Reactions
N,N-Bis(2-chloroethyl)-N’-cyclohexyl-P-4-morpholinylphosphonic diamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions, including temperature, solvent, and reaction time, are carefully controlled to achieve the desired products with high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of substituted derivatives depending on the nucleophile used .
Scientific Research Applications
N,N-Bis(2-chloroethyl)-N’-cyclohexyl-P-4-morpholinylphosphonic diamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its use as a biochemical tool.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of N,N-Bis(2-chloroethyl)-N’-cyclohexyl-P-4-morpholinylphosphonic diamide involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites in biomolecules, leading to the modification of proteins, nucleic acids, and other cellular components. This can result in changes in cellular function and signaling pathways, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other bis(2-chloroethyl) derivatives, such as N,N-bis(2-chloroethyl)amine and N,N-bis(2-chloroethyl)nitrous amide. These compounds share structural similarities but differ in their specific functional groups and reactivity .
Uniqueness
N,N-Bis(2-chloroethyl)-N’-cyclohexyl-P-4-morpholinylphosphonic diamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclohexyl and morpholinyl groups, along with the phosphonic diamide moiety, distinguishes it from other bis(2-chloroethyl) derivatives and contributes to its versatility in various applications .
Properties
CAS No. |
169811-10-3 |
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Molecular Formula |
C14H28Cl2N3O2P |
Molecular Weight |
372.3 g/mol |
IUPAC Name |
N-[bis(2-chloroethyl)amino-morpholin-4-ylphosphoryl]cyclohexanamine |
InChI |
InChI=1S/C14H28Cl2N3O2P/c15-6-8-18(9-7-16)22(20,19-10-12-21-13-11-19)17-14-4-2-1-3-5-14/h14H,1-13H2,(H,17,20) |
InChI Key |
QGLZNJWMXJRYCA-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NP(=O)(N2CCOCC2)N(CCCl)CCCl |
Canonical SMILES |
C1CCC(CC1)NP(=O)(N2CCOCC2)N(CCCl)CCCl |
Synonyms |
N-[bis(2-chloroethyl)amino-morpholin-4-yl-phosphoryl]cyclohexanamine |
Origin of Product |
United States |
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